molecular formula C13H12BrF3N2O3 B13706137 2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole

Cat. No.: B13706137
M. Wt: 381.14 g/mol
InChI Key: PUIVMFFKTHGYPJ-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole is a synthetic organic compound that features a benzoxazole core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the Boc-protected amino group can be deprotected to reveal a reactive site for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    2-(Boc-amino)-5-chloro-7-(trifluoromethyl)benzoxazole: Similar structure with a chlorine atom instead of bromine.

    2-(Boc-amino)-5-bromo-7-methylbenzoxazole: Similar structure with a methyl group instead of trifluoromethyl.

    2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzothiazole: Similar structure with a benzothiazole core instead of benzoxazole.

Uniqueness

2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole is unique due to the combination of its substituents, which confer specific chemical properties such as increased reactivity and stability. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and electron-withdrawing capability, making it valuable in various chemical transformations .

Properties

Molecular Formula

C13H12BrF3N2O3

Molecular Weight

381.14 g/mol

IUPAC Name

tert-butyl N-[5-bromo-7-(trifluoromethyl)-1,3-benzoxazol-2-yl]carbamate

InChI

InChI=1S/C13H12BrF3N2O3/c1-12(2,3)22-11(20)19-10-18-8-5-6(14)4-7(9(8)21-10)13(15,16)17/h4-5H,1-3H3,(H,18,19,20)

InChI Key

PUIVMFFKTHGYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=CC(=CC(=C2O1)C(F)(F)F)Br

Origin of Product

United States

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